Hericenone D is a bioactive compound derived from the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. This compound belongs to a class of substances known as hericenones, which are characterized by their unique chemical structures and potential neuroprotective properties. The molecular formula of Hericenone D is , and it is classified as a linoleic acid ester of hericene. Its structure includes multiple unsaturated bonds and functional groups, including hydroxyl groups, which contribute to its biological activity .
The methanolysis of Hericenone D can be summarized as follows:
This reaction illustrates the compound's reactivity due to its ester linkage.
Hericenone D exhibits significant biological activities, particularly in promoting the synthesis of nerve growth factor (NGF). Studies have shown that it stimulates NGF production in vitro, which is crucial for the growth and survival of neurons. This neurotrophic effect suggests potential applications in neurodegenerative diseases and cognitive enhancement . Additionally, Hericenone D has been implicated in anti-inflammatory activities and may play a role in modulating neuroinflammation, further supporting its therapeutic potential .
The synthesis of Hericenone D typically involves extraction from Hericium erinaceum followed by purification processes such as chromatography. The extraction can be performed using solvents like chloroform or methanol to isolate bioactive compounds from the mushroom's fruiting bodies or mycelium. The isolation process often includes bioassay-guided fractionation to ensure that active compounds are retained during purification .
Interaction studies involving Hericenone D have focused on its effects on neuronal cells and its ability to modulate various biochemical pathways. Research indicates that Hericenone D enhances the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. These studies often utilize cell lines such as SH-SY5Y to assess the compound's neuroprotective effects under oxidative stress conditions .
Hericenone D is part of a larger family of hericenones that share structural similarities but differ in their biological activities and chemical properties. Notable similar compounds include:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
Hericenone D | Stimulates nerve growth factor synthesis | |
Hericenone C | Neuroprotective; stimulates NGF synthesis | |
Hericenone E | Similar NGF stimulation; varied structure | |
Erinacine A | Promotes NGF synthesis; different structure |
What sets Hericenone D apart is its specific fatty acid composition and the resultant biological activities that may differ from those of other hericenones. Its unique structure allows for distinct interactions within biological systems, contributing to its potential therapeutic uses in enhancing cognitive function and protecting neuronal health.
Hericenone D is a secondary metabolite isolated from the fruiting bodies of Hericium erinaceum (Bull.) Pers., a basidiomycete fungus in the family Hericiaceae. Taxonomically classified as:
The species is colloquially termed lion’s mane mushroom due to its distinctive morphology, characterized by cascading, icicle-like spines (1–5 cm long) on its fruiting bodies. These structures develop on decaying hardwood trees, particularly beech, oak, and maple, across temperate regions in Asia, Europe, and North America.
Hericium erinaceum has been utilized for centuries in traditional Chinese medicine (TCM) to treat gastrointestinal disorders, including gastritis and gastric ulcers. Historical texts describe its role in enhancing cognitive function and vitality, often referred to as hóu tóu gū (猴頭菇, "monkey head mushroom"). While hericenone D itself was not explicitly named in ancient practices, modern ethnopharmacological studies attribute the mushroom’s neuroprotective effects to its terpenoid constituents, including hericenones.
Hericenone D was first isolated in the early 1990s during bioassay-guided fractionation of H. erinaceum chloroform extracts. Initial structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a geranylated resorcinol derivative esterified with stearic acid. Early studies highlighted its ability to stimulate nerve growth factor (NGF) synthesis in astroglial cells at concentrations as low as 10 μM, positioning it as a key compound in neuropharmacological research.
Hericenone D (C₃₇H₅₈O₆; molecular weight: 598.9 g/mol) comprises:
The compound’s bioactivity is contingent on its α,β-unsaturated ketone moiety and the lipophilic stearate tail, which enhance membrane permeability.
Table 1: Key structural features of hericenone D
Feature | Description |
---|---|
Resorcinol substitution | C-2: Formyl; C-3: Hydroxyl; C-5: Methoxy |
Geranyl chain | (2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl |
Ester group | Octadecanoate (C18:0) |
The proposed biosynthetic pathway involves:
In vitro studies suggest that precursor availability (e.g., geraniol and fatty acids) modulates hericenone D yields in submerged cultures.
Optimized isolation employs:
Yields from fruiting bodies range from 100–760 μg/g dry weight, depending on cultivation conditions.
Hericenone D enhances NGF secretion in astroglial cells (EC₅₀ ≈ 15 μM) by upregulating NGF mRNA expression. In murine models, oral administration (10 mg/kg/day) improved locomotor function in aged subjects, correlating with reduced cerebellar oxidative stress.
The compound suppresses NF-κB signaling in keratinocytes (IC₅₀ ≈ 20 μM) by inhibiting IκBα phosphorylation. Additionally, it scavenges reactive oxygen species (ROS) in vitro, with an EC₅₀ of 45 μM in DPPH assays.
Total synthesis routes involve:
Submerged fermentation using H. erinaceum mycelia achieves hericenone D titers of 105 μg/g dry weight. Yield optimization parameters:
Hericenone D represents a significant aromatic monoterpenoid compound isolated from the fruiting bodies of Hericium erinaceus with a precisely defined molecular structure [2]. The compound possesses the molecular formula C₃₇H₅₈O₆, indicating a complex organic molecule containing 37 carbon atoms, 58 hydrogen atoms, and 6 oxygen atoms [2] [3]. The molecular weight of Hericenone D is established at 598.87 grams per mole, confirming its substantial molecular size within the hericenone family [4].
The complete International Union of Pure and Applied Chemistry name for Hericenone D is [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate [2] [3] [4]. This systematic nomenclature reveals the compound's structural complexity, incorporating both an aromatic benzene ring system and an extended aliphatic fatty acid chain. The Chemical Abstracts Service registry number 137592-04-2 provides definitive identification for this compound in chemical databases [2] [3].
The stereochemical configuration of Hericenone D features a crucial (2E)-configuration in the geranyl side chain, as indicated in its International Union of Pure and Applied Chemistry name [2] [3]. This E-configuration refers to the trans-arrangement around the C2-C3 double bond in the 3,7-dimethyl-5-oxoocta-2,6-dienyl moiety [5] [6]. The compound contains multiple chiral centers and geometric isomers, with the specific stereochemistry playing a critical role in its biological activity and recognition patterns [6] [7].
Property | Value |
---|---|
Molecular Formula | C₃₇H₅₈O₆ |
Molecular Weight | 598.87 g/mol |
International Union of Pure and Applied Chemistry Name | [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate |
Chemical Abstracts Service Number | 137592-04-2 |
PubChem Compound Identifier | 15658906 |
International Chemical Identifier Key | ZTJZNRQMSBGEOJ-JBASAIQMSA-N |
Classification | Aromatic monoterpenoid |
Physical Appearance | White to pale-yellow crystalline solid/powder |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone; limited water solubility |
Density at 20°C | 1.016 g/cm³ |
Storage Conditions | Desiccate at -20°C |
The structural elucidation of Hericenone D has been accomplished through comprehensive spectroscopic analysis employing multiple complementary techniques [8] [9]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy have been instrumental in confirming the complete molecular structure and stereochemical assignments [6] [8].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that definitively establish the aromatic core structure and fatty acid chain composition [6] [8]. The formyl proton appears as a distinctive singlet at δ 10.09 parts per million, representing the aldehyde functionality attached to the aromatic ring [9]. Aromatic protons generate signals in the expected downfield region, while the methoxy group attached to the benzene ring produces a characteristic singlet around δ 3.90 parts per million [8] [9]. The extensive aliphatic fatty acid chain contributes numerous multiplet signals in the upfield region, corresponding to the octadecanoic acid (stearic acid) ester moiety [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and functional group environments [6] [8]. The spectrum displays three distinct carbonyl carbon signals: the formyl carbon appearing around δ 193 parts per million, the ester carbonyl carbon at approximately δ 173 parts per million, and the α,β-unsaturated ketone carbon at δ 199 parts per million [6] [9]. These carbonyl assignments are consistent with the proposed structure containing aldehyde, ester, and ketone functionalities [6] [7].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of Hericenone D [8]. High-resolution electrospray ionization mass spectrometry yields the precise molecular ion peak, supporting the molecular formula C₃₇H₅₈O₆ [7]. Fragmentation studies reveal the characteristic loss of the fatty acid side chain, producing diagnostic fragment ions that confirm the octadecanoic acid ester linkage [10] [8].
Infrared spectroscopy identifies key functional groups through characteristic absorption frequencies [6] [9]. The hydroxyl group produces a broad absorption band at 3463 cm⁻¹, while the α,β-unsaturated ketone system generates a distinctive peak at 1669 cm⁻¹ [7] [9]. The ester carbonyl functionality appears at 1730 cm⁻¹, and the formyl group contributes additional carbonyl stretching frequencies [6] [9]. These spectroscopic data collectively confirm the presence of all proposed functional groups within the Hericenone D structure [8] [9].
Technique | Key Features/Signals | Application |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons, formyl proton at δ 10.09 ppm, methoxy group signals, aliphatic fatty acid chain protons | Structural elucidation of aromatic core and fatty acid chain |
¹³C Nuclear Magnetic Resonance | Carbonyl carbons (formyl, ester, ketone), aromatic carbons, methoxy carbon, fatty acid chain carbons | Carbon framework determination and functional group identification |
Mass Spectrometry | Molecular ion peaks, fragmentation patterns consistent with fatty acid side chain loss | Molecular weight confirmation and fragmentation analysis |
Infrared Spectroscopy | Hydroxyl group (3463 cm⁻¹), α,β-unsaturated ketone (1669 cm⁻¹), ester carbonyl (1730 cm⁻¹), formyl group | Functional group identification and characterization |
High Resolution Electrospray Ionization Mass Spectrometry | Exact mass determination for molecular formula confirmation | Precise molecular formula determination |
Hericenone D exhibits distinct structural relationships with other members of the hericenone family, particularly Hericenones C, E, and F, while maintaining unique chemical characteristics that distinguish it within this compound class [5] [11] [12]. The comparative analysis reveals both shared structural motifs and critical differences that define each compound's individual properties [5] [13] [14].
Hericenone C shares the fundamental geranyl-resorcinol core structure with Hericenone D but differs significantly in its fatty acid ester component [12] [13] [15]. Hericenone C contains a hexadecanoic acid (palmitic acid) ester chain with the molecular formula C₃₅H₅₄O₆ and molecular weight of 570.8 grams per mole [12] [13]. In contrast, Hericenone D incorporates an octadecanoic acid (stearic acid) ester, resulting in two additional carbon atoms and correspondingly higher molecular weight [2] [11]. The International Union of Pure and Applied Chemistry name for Hericenone C is [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate, highlighting the C16:0 fatty acid versus the C18:0 chain in Hericenone D [12] [13].
Hericenone E presents another variation within this structural series, maintaining the same geranyl-resorcinol framework while incorporating a polyunsaturated fatty acid component [14] [16]. The molecular formula C₃₇H₅₄O₆ and molecular weight of 594.8 grams per mole reflect the presence of octadeca-9,12-dienoic acid (linoleic acid) as the ester moiety [14] [16]. This C18:2 fatty acid introduces two carbon-carbon double bonds, distinguishing Hericenone E from the saturated stearic acid chain found in Hericenone D [14] [16]. The presence of these double bonds significantly affects the compound's physical properties and potential biological activities [16] [17].
Hericenone F represents a structurally distinct member of the hericenone family, differing fundamentally in its core framework while maintaining similar molecular dimensions [18] [19]. Unlike the geranyl-resorcinol core found in Hericenones C, D, and E, Hericenone F features a benzopyran (chromene) framework with the molecular formula C₃₅H₅₄O₆ [18] [19]. The International Union of Pure and Applied Chemistry name [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-en-1-yl)-3,4-dihydro-2H-1-benzopyran-7-yl]methyl hexadecanoate reveals the chromene structure linked to a hexadecanoic acid ester [18] [19]. This structural variation positions Hericenone F as a 1-benzopyran derivative rather than a resorcinol-based compound [18] [19].
The fatty acid components serve as primary distinguishing features among these related compounds [20] [15] [21]. Hericenone C and F both incorporate palmitic acid (C16:0) esters, while Hericenone D utilizes stearic acid (C18:0), and Hericenone E contains linoleic acid (C18:2) [12] [14] [18] [20]. These fatty acid variations directly influence the compounds' solubility profiles, membrane interactions, and potential bioavailability characteristics [15] [22]. Research has demonstrated that enzymatic hydrolysis can cleave these fatty acid side chains, producing deacylated derivatives with altered biological properties [10] [15] [22].
Compound | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Chain | Chain Length | Core Structure | Key Structural Difference |
---|---|---|---|---|---|---|
Hericenone C | C₃₅H₅₄O₆ | 570.80 | Hexadecanoic acid (Palmitic) | C16:0 | Geranyl-resorcinol | Palmitic acid ester |
Hericenone D | C₃₇H₅₈O₆ | 598.87 | Octadecanoic acid (Stearic) | C18:0 | Geranyl-resorcinol | Stearic acid ester |
Hericenone E | C₃₇H₅₄O₆ | 594.80 | Octadeca-9,12-dienoic acid (Linoleic) | C18:2 | Geranyl-resorcinol | Linoleic acid ester |
Hericenone F | C₃₅H₅₄O₆ | 570.80 | Hexadecanoic acid (Palmitic) | C16:0 | Benzopyran (Chromene) | Chromene framework with palmitic acid |
Hericenone D biosynthesis in Hericium erinaceum follows a complex meroterpenoid pathway that combines polyketide and isoprenoid biosynthetic elements [1] [2]. The biosynthetic route begins with the formation of orsellinic acid through a hybrid polyketide-mevalonate pathway, where the aromatic core is derived from the acetyl-malonyl pathway while the geranyl side chain originates from geranyl pyrophosphate [3] [4].
The initial step involves the condensation of acetyl-CoA with malonyl-CoA units catalyzed by the non-reducing polyketide synthase HerA, which produces orsellinic acid as the foundational aromatic structure [1] [2]. This orsellinic acid core serves as the central scaffold for all hericenone compounds, including Hericenone D. The molecular architecture of HerA contains canonical non-reducing polyketide synthase domains including SAT, KS, AT, PT, ACP, and TE domains, with the enzyme sharing significant structural homology with other orsellinic acid synthases from basidiomycetes [5].
Following orsellinic acid formation, the carboxylic acid moiety undergoes reduction to form orsellinic aldehyde through the action of HerB, a carboxylic acid reductase that utilizes ATP and NADPH as cofactors [1] [2]. This reduction step is crucial for generating the aldehyde functionality observed in many hericenone derivatives and represents a key branch point in the biosynthetic pathway.
The geranyl side chain incorporation occurs through the action of prenyltransferases, with geranyl pyrophosphate serving as the isoprenoid donor [3]. While the specific prenyltransferase responsible for Hericenone D biosynthesis has not been definitively identified, candidate enzymes located outside the primary biosynthetic gene cluster have been proposed based on sequence homology analysis [1] [2].
The final stages of Hericenone D biosynthesis involve the esterification of the phenolic hydroxyl group with octadecanoic acid, forming the characteristic long-chain fatty acid ester linkage [6] [7]. This esterification step likely occurs through the action of fatty acid CoA ligases and transferases, though the specific enzymes catalyzing this reaction remain to be characterized.
The enzymatic machinery responsible for Hericenone D biosynthesis represents a sophisticated multi-enzyme system that coordinates polyketide synthesis with terpenoid modification reactions [1] [2]. The polyketide synthase HerA operates through an iterative mechanism typical of non-reducing polyketide synthases, where the growing polyketide chain undergoes successive condensation reactions while maintaining the aromatic character of the final product [5].
HerA contains multiple functional domains that work in concert to produce orsellinic acid. The ketosynthase domain catalyzes the decarboxylative condensation of malonyl-CoA with the growing polyketide chain, while the acyltransferase domain ensures proper substrate selection and loading [1]. The presence of two acyl carrier protein domains in HerA suggests enhanced substrate channeling efficiency compared to single-domain systems [5].
The carboxylic acid reductase HerB functions through a three-domain architecture consisting of an adenylation domain, a peptidyl carrier protein domain, and a reductase domain [1] [2]. The adenylation domain activates the carboxylic acid substrate by forming an acyl-adenylate intermediate, which is subsequently transferred to the peptidyl carrier protein domain. The reductase domain then catalyzes the NADPH-dependent reduction of the acyl-thioester to the corresponding aldehyde [8].
Kinetic analysis of carboxylic acid reductases similar to HerB demonstrates broad substrate specificity with preference for aromatic carboxylic acids [9] [10]. The enzyme exhibits optimal activity with substrates containing polar surface areas between 37-54 Ų, making orsellinic acid an ideal substrate for this enzymatic transformation [9].
The prenyltransferase activity responsible for geranyl incorporation operates through an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of orsellinic acid or its derivatives attacks the electrophilic carbon of geranyl pyrophosphate [1] [2]. This reaction typically occurs at the ortho position relative to the phenolic hydroxyl group, consistent with the observed regioselectivity in Hericenone D structure.
Additional tailoring enzymes within the biosynthetic gene cluster contribute to the structural diversity of hericenone compounds through oxidative modifications [1] [2]. These include flavoproteins that mediate oxidative transformations, monooxygenases that catalyze hydroxylation reactions, and short-chain dehydrogenases that modify the oxidation state of specific functional groups.
The total synthesis of Hericenone D and related compounds has been achieved through multiple strategic approaches, each emphasizing different aspects of the molecular architecture [11] [12]. The most successful synthetic routes focus on the efficient construction of the geranyl-resorcinol core followed by strategic derivatization to install the characteristic functional groups.
The Stille coupling approach represents one of the most effective strategies for Hericenone D synthesis [12] [13]. This method involves the palladium-catalyzed cross-coupling between a suitably functionalized resorcinol derivative and a geranyl stannane reagent. The key advantage of this approach lies in its ability to form the carbon-carbon bond between the aromatic ring and the geranyl side chain with high regioselectivity and yield [12].
Critical to the success of Stille coupling methodology is the preparation of appropriate organotin intermediates. The geranyl stannane component is typically prepared through hydrostannylation of geranyl acetate or related precursors, while the aromatic coupling partner requires careful functionalization to ensure proper regioselectivity [12]. The use of cesium fluoride as an additive in the coupling reaction has proven essential for achieving optimal yields [15].
The phthalide intermediate route offers an alternative synthetic strategy that leverages the natural lactone functionality present in many hericenone structures [12] [13]. This approach begins with the functionalization of a phthalide core through α-cyano ethoxyethyl ether alkylation, which installs the crucial C5′ oxygen functionality at an early stage of the synthesis [12]. The resulting intermediate can then be subjected to various transformations to generate the desired structural complexity.
Key synthetic intermediates in the phthalide route include α-cyano ethoxyethyl ether derivatives that serve as masked aldehyde equivalents [12]. These intermediates undergo subsequent transformations including hydrolysis, reduction, and cyclization reactions to generate the final hericenone structures. The versatility of this approach allows for the preparation of multiple hericenone derivatives from a common intermediate [13].
The biomimetic cyclization strategy exploits the natural tendency of geranyl-substituted aromatic compounds to undergo intramolecular cyclization reactions under acidic conditions [11] [16]. This approach typically involves the preparation of epoxidized geranyl derivatives followed by acid-catalyzed cyclization to form the bicyclic frameworks characteristic of certain hericenone compounds.
Advanced synthetic methods have incorporated O-geranylation followed by thermal rearrangement as a key transformation [11]. This strategy involves the initial formation of geranyl ethers through Williamson ether synthesis, followed by clay or zeolite-mediated rearrangement to generate the desired C-geranylated products [11]. The rearrangement reaction proceeds through a concerted mechanism that maintains the stereochemical integrity of the geranyl substituent.
The fatty acid esterification step in Hericenone D synthesis typically employs standard acylation conditions using octadecanoyl chloride or the corresponding carboxylic acid with coupling reagents [6] [7]. The regioselectivity of this reaction is controlled by the electronic properties of the aromatic ring, with esterification occurring preferentially at the phenolic position meta to the formyl group.